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molecular formula C14H8F2O2 B1266174 4,4'-Difluorobenzil CAS No. 579-39-5

4,4'-Difluorobenzil

Cat. No. B1266174
M. Wt: 246.21 g/mol
InChI Key: BRKULQOUSCHDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06140439

Procedure details

In a 250--mL RB flask fitted with pressure equalizing addition funnel, thermometer, magnetic stirrer, and N2 inlet was placed 0.75 g (3.0 mmol) of 4,4'-difluorobenzil, 13.8 mL (80 mmol) of 2,6-diisopropylaniline (DIPA), and 100 mL dry benzene. In the addition funnel was placed 50 mL of dry benzene and 210 mL (3.5 g; 18 mmol) of titanium tetrachloride. The reaction flask was cooled to 2° C. with ice and the TiCl4 solution was added dropwise over 45 min, keeping the reaction temperature below 5° C. The ice bath was removed after addition was complete and the mixture was stirred at RT for 72 h. The reaction mixture was partitioned between water and ethyl ether, and the ether phase was rotovapped and the concentrated oil was washed with 800 mL 1N HCl to remove the excess diisopropylaniline. The mixture was extracted with 100 mL of ether, and the ether layer was washed with water and rotovapped. Addition of 15 mL hexane plus 30 mL of methanol to the concentrate resulted in the formation of fine yellow crystals which were filtered, methanol-washed, and dried under suction to yield 0.4 g of (2,6--i--PrPh)2DAB(4--F--Ph)2, mp: 155°-158° C.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]([C:12]2C=CC(F)=CC=2)=O)=O)=[CH:4][CH:3]=1.C(C1C=CC=C(C(C)C)C=1N)(C)C>[Ti](Cl)(Cl)(Cl)Cl.C1C=CC=CC=1>[CH2:8]([C:5]1[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1)[CH2:10][CH3:12]

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)F
Step Two
Name
Quantity
13.8 mL
Type
reactant
Smiles
C(C)(C)C1=C(N)C(=CC=C1)C(C)C
Step Three
Name
Quantity
210 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250--mL RB flask fitted with pressure
ADDITION
Type
ADDITION
Details
addition funnel
CUSTOM
Type
CUSTOM
Details
thermometer, magnetic stirrer, and N2 inlet was placed
CUSTOM
Type
CUSTOM
Details
the reaction temperature below 5° C
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
after addition
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and ethyl ether
WASH
Type
WASH
Details
the concentrated oil was washed with 800 mL 1N HCl
CUSTOM
Type
CUSTOM
Details
to remove the excess diisopropylaniline
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 100 mL of ether
WASH
Type
WASH
Details
the ether layer was washed with water
ADDITION
Type
ADDITION
Details
Addition of 15 mL hexane plus 30 mL of methanol to the concentrate
CUSTOM
Type
CUSTOM
Details
resulted in the formation of fine yellow crystals which
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
methanol-washed
CUSTOM
Type
CUSTOM
Details
dried under suction

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(CC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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